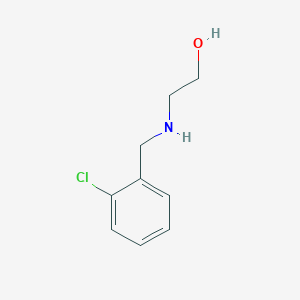

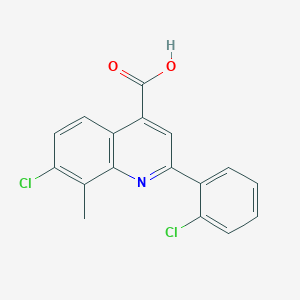

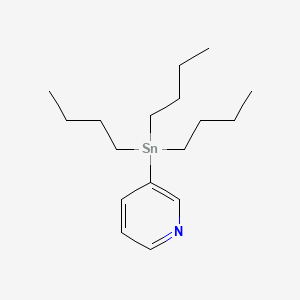

2-(2-Chloro-benzylamino)-ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves chlorination or substitution reactions . For example, a rapid, selective, and high-yielding chlorination of benzylic alcohols in the presence of 2,4,6-trichloro-1,3,5-triazine and dimethyl sulfoxide can take 10 to 40 minutes . The neutral reaction conditions are compatible with substrates bearing acid-labile functional groups .Aplicaciones Científicas De Investigación

CO2 Absorption in Alkanolamines

2-(2-Chloro-benzylamino)-ethanol, as part of the secondary amine group, contributes to CO2 absorption. Studies show that secondary amines like 2-(methylamino)ethanol and 2-(benzylamino)ethanol react with CO2, forming liquid carbonated species without dilution by any additional solvent. These compounds demonstrate high CO2 capture efficiency, suggesting potential advantages in CO2 capture processes over traditional methods (Barzagli, Mani, & Peruzzini, 2016).

Reactions with p-Benzoquinone

2-(2-Chloro-benzylamino)-ethanol, through its structural analogs, plays a role in reactions with p-benzoquinone and its derivatives. A study found that aliphatic amines react with p-benzoquinone, leading to various substituted p-benzoquinones. The research suggests that these reactions are crucial for understanding the stability and reaction mechanisms of these compounds (Yamaoka & Nagakura, 1971).

Ovipositional Response in Fruit Flies

In biological studies, compounds like 2-chloro-ethanol, related to 2-(2-Chloro-benzylamino)-ethanol, have been found to act as attractants and stimulants for fruit flies. Research indicates that 2-chloro-ethanol can influence the ovipositional behavior of Dacus tryoni, a type of fruit fly, which is significant for understanding insect behavior and developing control methods (Fletcher & Watson, 1974).

Formation of Disinfection Byproducts

The reaction of chloroacetaldehyde with monochloramine forms compounds like 2-chloro-1-(chloroamino)ethanol. This is critical in understanding the formation of nitrogenous disinfection byproducts (N-DBPs) in drinking water treated with combined chlorine. These byproducts have been found to be more cytotoxic and genotoxic than regulated DBPs, highlighting the need for careful assessment of water treatment methods (Kimura, Komaki, Plewa, & Mariñas, 2013).

Propiedades

IUPAC Name |

2-[(2-chlorophenyl)methylamino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c10-9-4-2-1-3-8(9)7-11-5-6-12/h1-4,11-12H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBTVFWBGEIPFDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCCO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393647 |

Source

|

| Record name | 2-(2-Chloro-benzylamino)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloro-benzylamino)-ethanol | |

CAS RN |

64834-58-8 |

Source

|

| Record name | 2-(2-Chloro-benzylamino)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-3-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1335920.png)

![N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B1335923.png)

![N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine](/img/structure/B1335929.png)

![3-[(Thien-2-ylcarbonyl)amino]propanoic acid](/img/structure/B1335933.png)

![2-[4-(Trifluoromethyl)phenyl]propanedial](/img/structure/B1335940.png)

![[4-(3-Thiophen-2-ylprop-2-enoyl)phenyl] methanesulfonate](/img/structure/B1335945.png)